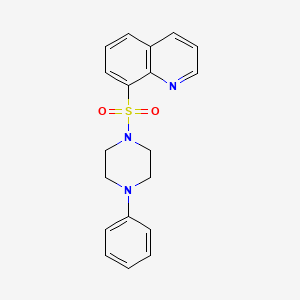
4-フェニル-1-(8-キノリニルスルホニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Phenyl-1-(8-quinolylsulfonyl)piperazine” is a chemical compound with the molecular formula C19H19N3O2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Phenyl-1-(8-quinolylsulfonyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions . The molecule also contains a phenyl group and a quinolylsulfonyl group .
Chemical Reactions Analysis
Piperazine derivatives, including “4-Phenyl-1-(8-quinolylsulfonyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” include its molecular formula (C19H19N3O2S), melting point, boiling point, and density .
作用機序
The mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves its interaction with GABA receptors. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine binds to the receptor site and modulates the activity of the receptor, leading to changes in neuronal activity. The exact mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is still being studied, but it is believed to involve changes in the conformation of the receptor and alterations in the ion channel activity.
Biochemical and Physiological Effects:
4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin. In vitro studies have shown that 4-Phenyl-1-(8-quinolylsulfonyl)piperazine can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is its relatively low cost and high yield synthesis method. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is also stable under a variety of conditions, making it easy to handle in the lab. However, 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is still being studied, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. One area of interest is in the development of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine-based drugs for the treatment of neurological disorders such as anxiety and depression. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine could also be used as a chemical probe for the study of protein-protein interactions in cells. Further studies are needed to fully understand the mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine and its potential applications in scientific research.
合成法
The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves the reaction between 8-quinolylsulfonamide and 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.
科学的研究の応用
キノリン誘導体と生物活性
キノリンは、新しい医薬品の開発のための重要な構築モチーフとして現れる特権的な足場です . キノリン核は、さまざまな治療活性を備えており、新しいキノロン誘導体は、いくつかの薬理学的活性を有する生物学的に活性な化合物として知られています . キノリン核を使用して、多くの新しい治療薬が開発されています .
抗マラリア活性
キノリン誘導体は、抗マラリア活性を持つことが判明しています . これは、潜在的に「4-フェニル-1-(8-キノリニルスルホニル)ピペラジン」の適用分野となる可能性があります。
抗癌活性
キノリン誘導体は、抗癌活性を持つことも判明しています . これは、「4-フェニル-1-(8-キノリニルスルホニル)ピペラジン」をがん研究または治療に潜在的に使用できることを示唆しています。
抗菌活性
キノリン誘導体は、抗菌活性を持つことが判明しています . これは、潜在的に「4-フェニル-1-(8-キノリニルスルホニル)ピペラジン」の適用分野となる可能性があります。
抗アレルギー活性
一連の新規®(-)-1-[(4-クロロフェニル)フェニルメチル]ピペラジン誘導体が設計、合成され、in vivoでの抗アレルギー活性について試験されました . これらの誘導体のほとんどは、アレルギー性喘息とアレルギー性痒みに対して有意な効果を示しました . これは、「4-フェニル-1-(8-キノリニルスルホニル)ピペラジン」をアレルギーの治療に潜在的に使用できることを示唆しています。
抗炎症および鎮痛活性
キノリンは、抗炎症および鎮痛活性を持つことが判明しています . これは、潜在的に「4-フェニル-1-(8-キノリニルスルホニル)ピペラジン」の適用分野となる可能性があります。
特性
IUPAC Name |
8-(4-phenylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQCQAUBVYCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

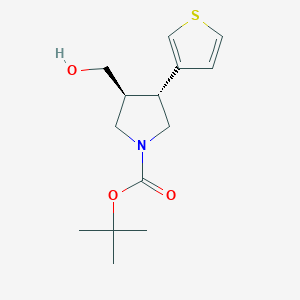
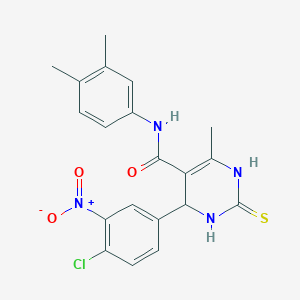
![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2390414.png)
![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)
![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)
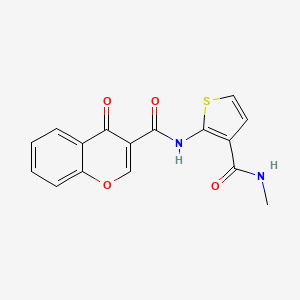
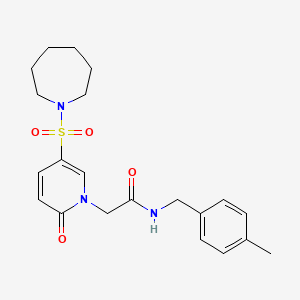
![methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B2390433.png)